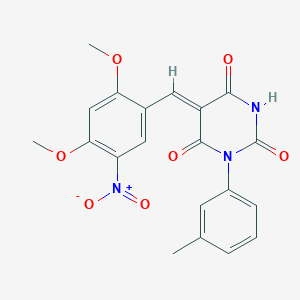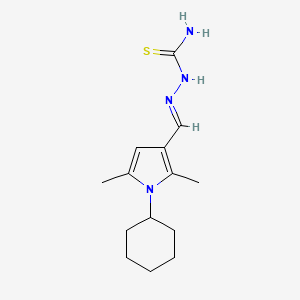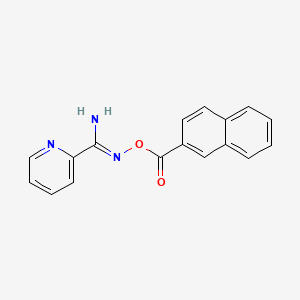
1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one
描述
1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, also known as FluoroMethylketone (FMK), is a synthetic compound that has been widely used in scientific research. FMK is a derivative of chalcone, a natural product found in various plants. FMK has been shown to have potential applications in cancer research, inflammation, and apoptosis.
作用机制
FMK acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrate, leading to the inhibition of its activity. FMK has been shown to be a potent inhibitor of caspases, which are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
The inhibition of cysteine proteases by FMK has been shown to have various biochemical and physiological effects. FMK has been shown to induce apoptosis in cancer cells by inhibiting caspases. FMK has also been shown to reduce inflammation by inhibiting the activity of cathepsins and calpains. Additionally, FMK has been shown to have neuroprotective effects by inhibiting the activity of calpains.
实验室实验的优点和局限性
FMK has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMK has a high affinity for cysteine proteases, making it a potent inhibitor. However, FMK has some limitations in lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the enzyme, making it difficult to study the enzyme's activity after inhibition. Additionally, FMK may have off-target effects on other enzymes that contain cysteine residues.
未来方向
FMK has several potential future directions in scientific research. FMK can be used to study the role of cysteine proteases in various diseases, including cancer, inflammation, and neurodegenerative disorders. FMK can also be used to develop new drugs that target cysteine proteases, which may have therapeutic benefits for these diseases. Additionally, FMK can be modified to improve its selectivity and potency for specific cysteine proteases, which may lead to the development of more effective inhibitors.
科学研究应用
FMK has been extensively used in scientific research due to its ability to inhibit cysteine proteases, such as caspases, cathepsins, and calpains. These enzymes play a crucial role in various cellular processes, including apoptosis, inflammation, and autophagy. FMK has been used to study the role of these enzymes in disease states such as cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-22-16-9-3-11(10-14(16)18(20)21)2-8-15(19)12-4-6-13(17)7-5-12/h2-10H,1H3/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZZGEZAKLWPGI-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B3905883.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B3905887.png)

![3-[2-(benzyloxy)phenyl]-1-(4-bromophenyl)-2-propen-1-one](/img/structure/B3905903.png)


![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B3905922.png)
![2-chloro-5-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B3905925.png)

![3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905931.png)



![1-[4-(methylthio)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3905968.png)